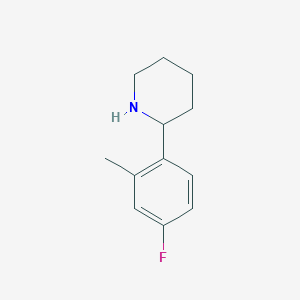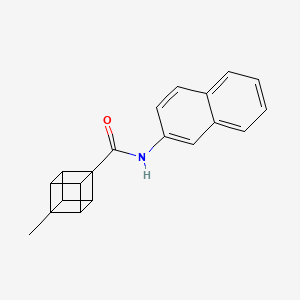
8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide is a synthetic organic compound that features a cubane core structure Cubane is a highly strained, cubic hydrocarbon that has garnered interest due to its unique geometric and electronic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide typically involves multiple steps, starting from commercially available cubane derivatives. One common approach is the functionalization of cubane with a carboxylic acid group, followed by the introduction of the naphthalene moiety through a coupling reaction. The final step involves the formation of the carboxamide group via an amide coupling reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, the purification processes would be streamlined to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the cubane or naphthalene moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable subject for studying the properties of strained hydrocarbons and their reactivity.
Biology: It can be used as a probe to study biological interactions due to its distinct structural features.
Medicine: The compound may have potential as a drug candidate or a pharmacological tool, given its ability to interact with biological targets.
Industry: Its unique properties could be exploited in materials science for the development of novel materials with specific electronic or mechanical properties.
Wirkmechanismus
The mechanism of action of 8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene moiety may facilitate interactions with hydrophobic pockets, while the carboxamide group could form hydrogen bonds with amino acid residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(naphthalen-1-yl)cubane-1-carboxamide
- 8-methyl-N-(phenyl)cubane-1-carboxamide
- N-(naphthalen-2-yl)adamantane-1-carboxamide
Uniqueness
8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide stands out due to the combination of the cubane core and the naphthalene moiety. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications. The presence of the carboxamide group further enhances its potential for interactions with biological targets and other molecules.
Eigenschaften
Molekularformel |
C20H17NO |
|---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
4-methyl-N-naphthalen-2-ylcubane-1-carboxamide |
InChI |
InChI=1S/C20H17NO/c1-19-12-15-13(19)17-14(19)16(12)20(15,17)18(22)21-11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12-17H,1H3,(H,21,22) |
InChI-Schlüssel |
UMSACAWDPDZLNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C3C4C1C5C2C3C45C(=O)NC6=CC7=CC=CC=C7C=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1S)-1-aminoethyl]-3-chlorophenol](/img/structure/B13596171.png)





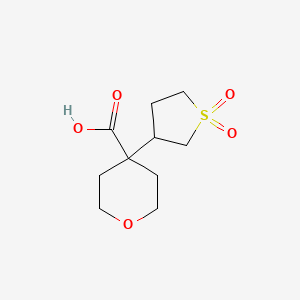
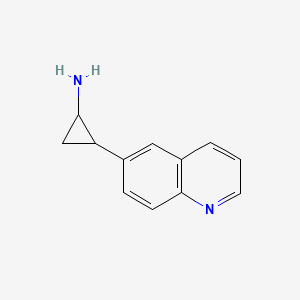
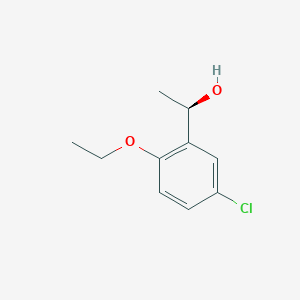
![2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13596233.png)

![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one](/img/structure/B13596239.png)

